N-[(2-ethylphenyl)carbamoyl]benzamide
Description
Properties
IUPAC Name |
N-[(2-ethylphenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-12-8-6-7-11-14(12)17-16(20)18-15(19)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTWCQZDJRKELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethylphenyl)carbamoyl]benzamide typically involves the reaction of 2-ethylphenylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired benzamide derivative. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylphenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
N-[(2-ethylphenyl)carbamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(2-ethylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- Electron-Withdrawing vs. In contrast, the 2-ethyl group in the target compound is electron-donating, which may improve solubility and reduce metabolic degradation . 4-Bromo-N-(2-nitrophenyl)benzamide () combines bromine and nitro groups, creating a highly polarized structure. The target compound’s ethyl group offers steric bulk without significant electronic effects, possibly favoring binding in hydrophobic pockets .
Halogenated Derivatives :
- Compounds such as 2-chloro-N-((4,6-dimethylpyrimidin-2-yl)carbamoyl)benzamide () and 2,4-dichloro-N-(((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)carbamoyl)benzamide () demonstrate that chloro substituents enhance antifungal and antiparasitic activities. The absence of halogens in the target compound may limit its efficacy in similar applications but reduce toxicity risks .
Linker and Functional Group Variations
- Carbamoyl vs. Carbamothioyl: N-(Anilinocarbonothioyl)benzamide derivatives () replace the carbamoyl oxygen with sulfur, increasing thiourea-like hydrogen bonding. The target compound’s carbamoyl group may exhibit weaker metal coordination but better metabolic stability . N-(Benzoylcarbamoyl)-6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxamide () uses a chromane-carboxamide linker, enhancing antioxidant activity. The target’s simpler carbamoyl linker prioritizes synthetic accessibility over specialized bioactivity .
- Heterocyclic Attachments: N-(Benzo[d]oxazol-2-ylcarbamoyl)benzamide () and N-(Quinolin-3-ylcarbamoyl)benzamide () incorporate heterocycles, improving σ1 receptor binding or antiprotozoal activity.
Steric and Bulky Substituents
- Adamantane and Bicyclic Groups :
- N-((Adamantan-2-yl)carbamoyl)adamantane-1-carboxamide () uses rigid adamantane moieties to enhance blood-brain barrier penetration. The target’s flexible ethyl group may limit central nervous system targeting but improve solubility .
- N-[(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)carbamoyl]benzamide () demonstrates how bulky substituents improve parasite membrane interaction. The ethyl group’s smaller size may reduce steric hindrance in binding .
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*Calculated based on molecular formula.
Q & A
Q. Example Protocol :
| Reagent | Role | Conditions | Yield (%) |
|---|---|---|---|
| 2-Ethylphenylamine | Nucleophile | 0°C, 2h, THF | 75–85 |
| Benzoyl chloride | Electrophile | Dropwise addition | – |
| Triethylamine | Base | 1.5 eq | – |
Yield optimization requires monitoring by TLC or HPLC to detect intermediates like unreacted amine or over-acylated products .
Advanced Question: How can computational methods (DFT, Hirshfeld surface analysis) resolve discrepancies in experimental vs. theoretical structural data for this compound derivatives?
Methodological Answer:
Discrepancies between X-ray crystallography (experimental) and DFT-optimized structures often arise from crystal packing forces or solvent effects. To address this:
DFT Optimization : Use B3LYP/6-311G(d,p) to minimize the gas-phase structure . Compare bond lengths/angles with crystallographic data (e.g., C=O: 1.21 Å experimental vs. 1.23 Å theoretical).
Hirshfeld Analysis : Generate dₙₒᵣₘ maps to quantify intermolecular interactions (e.g., H-bonding, van der Waals) that distort the experimental geometry .
Energy Framework : Evaluate interaction energies (kJ/mol) between molecular pairs to identify dominant packing forces .
Example : Intramolecular N–H···O hydrogen bonds in the solid state may shorten bond lengths by 0.02–0.05 Å compared to gas-phase DFT results .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents via chemical shifts:
- Amide N–H: δ 10.2–10.8 ppm (broad singlet).
- Aromatic protons: δ 6.8–7.6 ppm (multiplet patterns indicate substitution ).
- FT-IR : Confirm carbonyl groups (C=O: ~1680 cm⁻¹; N–H: ~3300 cm⁻¹) and absence of unreacted isocyanate (N=C=O: ~2270 cm⁻¹) .
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., R-factor < 0.05 for high-quality data) .
Advanced Question: How can molecular docking predict the bioactivity of this compound against therapeutic targets like proteases or HDACs?
Methodological Answer:
Target Selection : Prioritize proteins with known benzamide interactions (e.g., COVID-19 Mᴾᴿᴼ protease, HDACs) .
Ligand Preparation : Optimize the compound’s geometry at B3LYP/6-311G(d,p) and assign partial charges via RESP .
Docking Workflow :
- Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Validate with co-crystallized ligands (RMSD < 2.0 Å).
Binding Analysis : Calculate ΔG (kcal/mol) and identify key residues (e.g., His41 in Mᴾᴿᴼ protease) .
Example : A docking score of −8.2 kcal/mol suggests stronger inhibition than reference ligands (e.g., −7.5 kcal/mol for ritonavir) .
Basic Question: How do substituents on the benzamide core (e.g., 2-ethylphenyl vs. 4-methoxyphenyl) alter physicochemical properties?
Methodological Answer:
- Lipophilicity : Electron-donating groups (e.g., –OCH₃) increase logP, enhancing membrane permeability .
- Solubility : Bulky substituents (e.g., 2-ethylphenyl) reduce aqueous solubility due to hydrophobic effects.
- Bioactivity : 2-Ethyl groups may sterically hinder target binding compared to para-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
